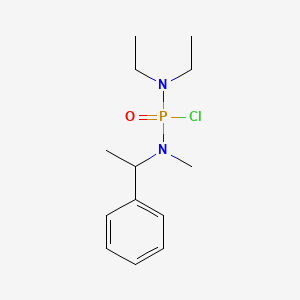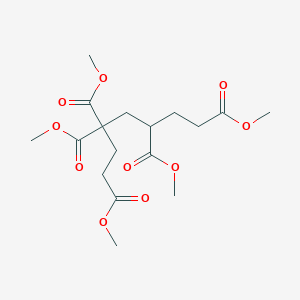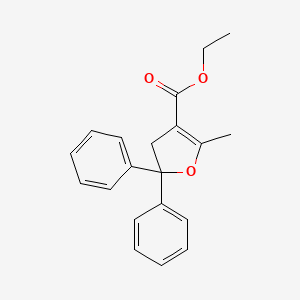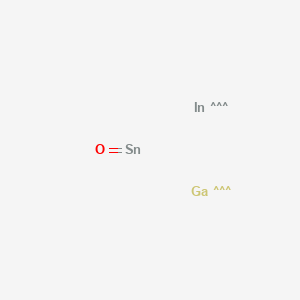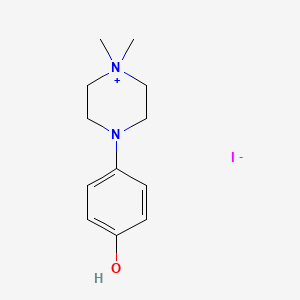
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide is a chemical compound with the molecular formula C12H19IN2O. It is known for its unique structure, which includes a piperazine ring substituted with a phenol group and an iodide ion. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide typically involves the reaction of 4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol with iodine. The reaction is usually carried out in an alcohol solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The process is monitored to maintain the purity and yield of the final product. Safety measures are also implemented to handle the reactive iodine and other chemicals involved in the synthesis .
化学反応の分析
Types of Reactions
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodide ion can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives .
科学的研究の応用
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The piperazine ring may interact with cellular receptors, modulating signal transduction pathways. The iodide ion can participate in redox reactions, influencing the compound’s overall reactivity .
類似化合物との比較
Similar Compounds
1,4-Dimethylpiperazine: Similar structure but lacks the phenol group and iodide ion.
4-(4,4-Dimethylpiperazin-4-ium-1-yl)phenylmethanone;iodide: Contains a methanone group instead of a phenol group.
4-(4,4-Dimethylpiperazin-4-ium-1-yl)phenol: Similar structure but without the iodide ion.
Uniqueness
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide is unique due to the presence of both the phenol group and the iodide ion, which confer distinct chemical properties and reactivity. This combination makes it valuable in various research and industrial applications .
特性
CAS番号 |
163616-85-1 |
|---|---|
分子式 |
C12H19IN2O |
分子量 |
334.20 g/mol |
IUPAC名 |
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide |
InChI |
InChI=1S/C12H18N2O.HI/c1-14(2)9-7-13(8-10-14)11-3-5-12(15)6-4-11;/h3-6H,7-10H2,1-2H3;1H |
InChIキー |
VWGJOVHATURXBN-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCN(CC1)C2=CC=C(C=C2)O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
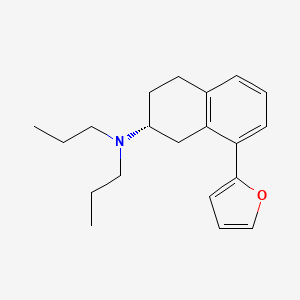
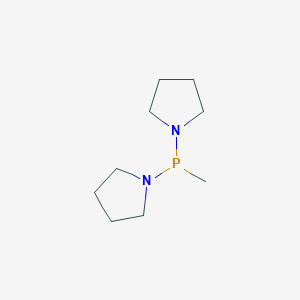
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
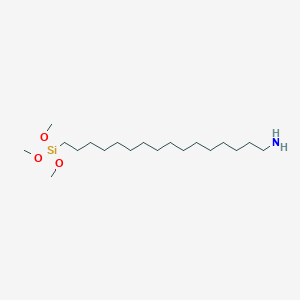
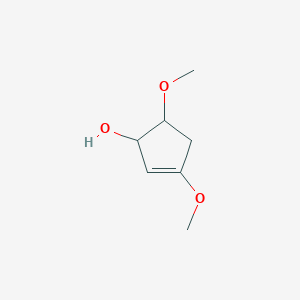
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)


